N-(ADAMANTAN-2-YL)-3-CHLOROBENZAMIDE
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Overview
Description
N-(ADAMANTAN-2-YL)-3-CHLOROBENZAMIDE is a compound that features an adamantane moiety attached to a 3-chlorobenzamide group. Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, which imparts significant rigidity to the molecule. The presence of the 3-chlorobenzamide group adds further chemical functionality, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-2-YL)-3-CHLOROBENZAMIDE typically involves the reaction of adamantane-containing amines with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-2-YL)-3-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The 3-chlorobenzamide group can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the 3-chlorobenzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Adamantanone derivatives
Reduction: 3-Aminobenzamide derivatives
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
N-(ADAMANTAN-2-YL)-3-CHLOROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and unique structural features.
Industry: Utilized in the development of advanced materials and polymers due to the rigidity imparted by the adamantane moiety.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-2-YL)-3-CHLOROBENZAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The adamantane moiety can enhance the compound’s ability to cross cell membranes, while the 3-chlorobenzamide group can interact with specific binding sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(ADAMANTAN-2-YL)BENZAMIDE: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N-(ADAMANTAN-2-YL)-4-CHLOROBENZAMIDE: The chlorine atom is in a different position, which can influence the compound’s properties.
N-(ADAMANTAN-2-YL)-3-BROMOBENZAMIDE: Contains a bromine atom instead of chlorine, which can alter its chemical reactivity.
Uniqueness
N-(ADAMANTAN-2-YL)-3-CHLOROBENZAMIDE is unique due to the specific positioning of the chlorine atom, which can influence its chemical and biological properties. The combination of the adamantane moiety with the 3-chlorobenzamide group provides a balance of stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-adamantyl)-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c18-15-3-1-2-12(9-15)17(20)19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14,16H,4-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRKTNOBTJTZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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